![molecular formula C12H11NO4S B14234184 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- CAS No. 313957-99-2](/img/structure/B14234184.png)
2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-: is a chemical compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a thiazolidinedione ring substituted with a 3,5-dimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 3,5-dimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is also investigated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which is significant in the treatment of metabolic disorders such as diabetes .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active ingredients.
Mécanisme D'action
The primary mechanism of action of 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- involves its role as a PPAR agonist. PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating PPARs, this compound can enhance insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism . This makes it a potential candidate for the treatment of type 2 diabetes and related metabolic disorders.
Comparaison Avec Des Composés Similaires
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
Comparison: Compared to its analogs, 2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]- is unique due to the presence of two methoxy groups on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the additional methoxy group may enhance its ability to interact with biological targets, potentially leading to improved therapeutic effects .
Propriétés
Numéro CAS |
313957-99-2 |
|---|---|
Formule moléculaire |
C12H11NO4S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-7(4-9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15) |
Clé InChI |
VRHTYBLWNKWMQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=O)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
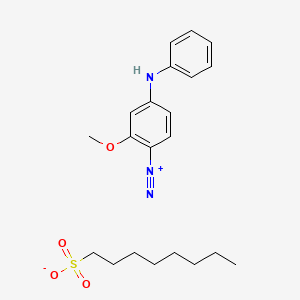
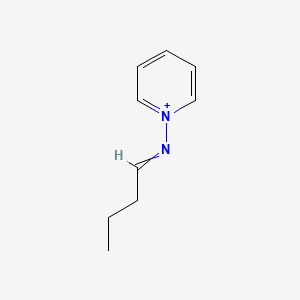
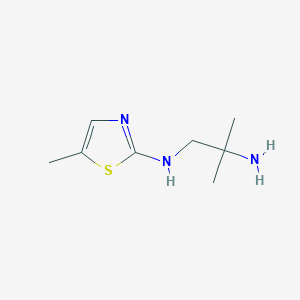
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

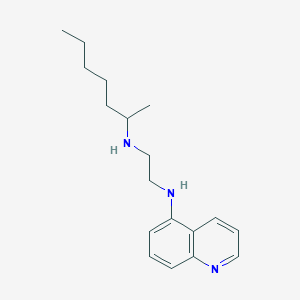
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
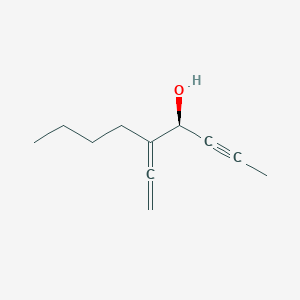
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)


